1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one
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Overview
Description
1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by further functionalization to introduce the ethanone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce phthalazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of 1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one.
Phthalazinone: An oxidized derivative of phthalazine.
Hydrazinophthalazine: A reduced form of phthalazine.
Uniqueness
This compound is unique due to the presence of the ethanone group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in research and industry.
Properties
CAS No. |
67571-41-9 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-phthalazin-2-yl)ethanone |
InChI |
InChI=1S/C10H12N2O/c1-8(13)12-7-10-5-3-2-4-9(10)6-11-12/h2-5,11H,6-7H2,1H3 |
InChI Key |
FKECKEHRMSYKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
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